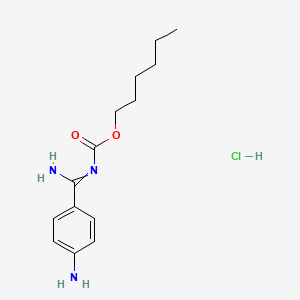
hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is an impurity of the antithrombotic drug Dabigatran Etexilate . It is a nonpeptide direct thrombin inhibitor .
Molecular Structure Analysis
The molecular formula of hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is C14H22ClN3O2 .Applications De Recherche Scientifique
Application in Pharmaceutical Synthesis
Specific Scientific Field
This compound is used in the field of Pharmaceutical Chemistry , specifically in the synthesis of other compounds .
Summary of the Application
Hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is used as an intermediate in the synthesis of N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-,ethyl ester, methanesulfonate, also known as Dabigatran etexilate mesylate .
Methods of Application or Experimental Procedures
The process for the preparation of Hexyl (amino (4-aminophenyl) methylene)- carbamate (I) or its salts has been developed . The procedure involves a mixture of 4-amino-N’-hydroxybenzimidamide, tetrahydrofuran, and zinc stirred at 25-30°C. An aqueous ammonium chloride solution is then added to the reaction mixture at the same temperature and stirred .
Results or Outcomes Obtained
The result of this process is the successful synthesis of Hexyl (amino (4-aminophenyl) methylene)- carbamate (I) or its salts, which can then be used as an intermediate in the synthesis of Dabigatran etexilate mesylate .
Propriétés
IUPAC Name |
hexyl N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXBSOVEPWPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

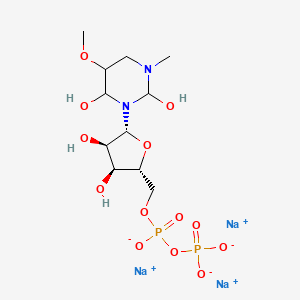

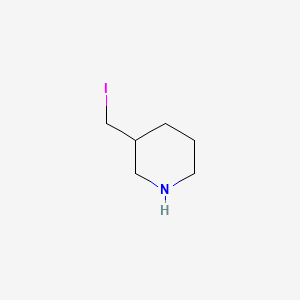
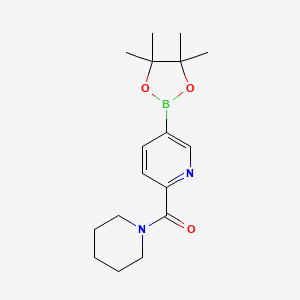
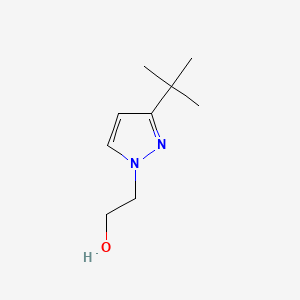
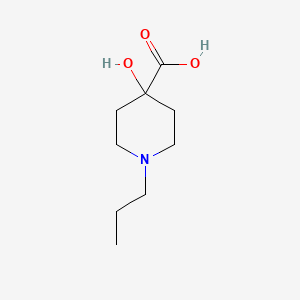
![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)
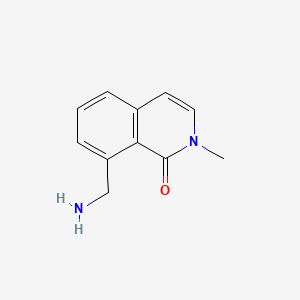
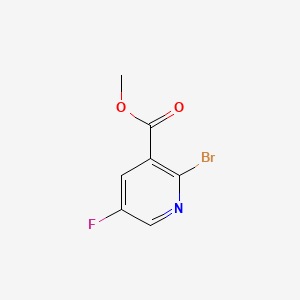
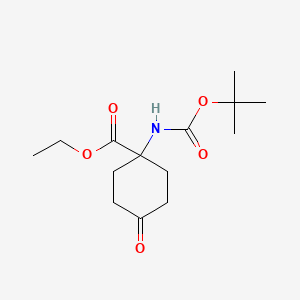
![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)
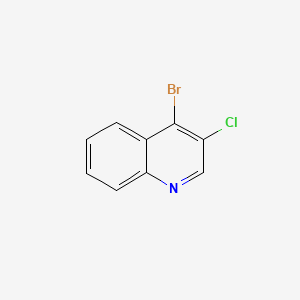
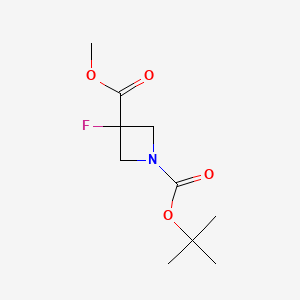
![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)